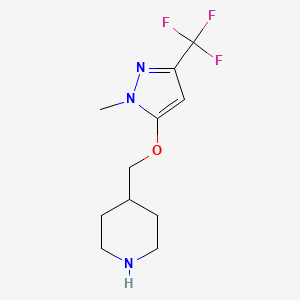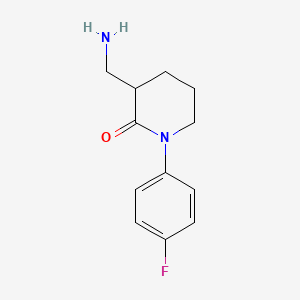
(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the cyclization of a suitable hydrazine derivative with an aldehyde or ketone, followed by reduction and functional group modifications.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions might involve the replacement of functional groups with other atoms or groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazole oxides, while substitution could produce various triazole derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to various biological outcomes. The pathways involved would depend on the specific application and the biological system being studied.
相似化合物的比较
1,2,4-Triazole: A parent compound with a similar structure but lacking the aminoethyl and methanol groups.
(5-(1-Hydroxyethyl)-1H-1,2,4-triazol-3-yl)methanol: A closely related compound with a hydroxyl group instead of an amino group.
Uniqueness: (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C5H10N4O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C5H10N4O/c1-3(6)5-7-4(2-10)8-9-5/h3,10H,2,6H2,1H3,(H,7,8,9) |
InChI 键 |
XVNMGMVZDOEHHA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NNC(=N1)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)






![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)


